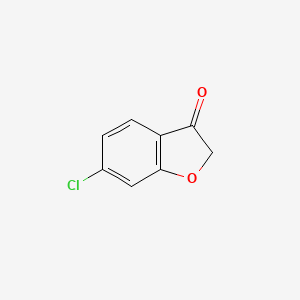

6-Chloro-3-Benzofuranone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYZLDHZMYWEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549148 | |

| Record name | 6-Chloro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-78-4 | |

| Record name | 6-Chloro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Spectroscopic Guide to 6-Chloro-3-Benzofuranone for Scientific Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Chloro-3-Benzofuranone (CAS No: 3260-78-4), a key intermediate in medicinal chemistry and organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₅ClO₂, is a versatile heterocyclic compound.[1] Its benzofuranone core is a privileged scaffold in numerous biologically active molecules, making it a valuable building block in the synthesis of novel pharmaceuticals.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides a detailed examination of its characteristic spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic ring, the lactone moiety, and the chloro-substituent, give rise to a unique spectroscopic fingerprint. The following sections will dissect the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to elucidate the molecular structure.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | H-4 |

| ~ 7.3 | dd | 1H | H-5 |

| ~ 7.1 | d | 1H | H-7 |

| ~ 4.6 | s | 2H | H-2 (CH₂) |

-

Aromatic Region (7.0-7.6 ppm): The three aromatic protons on the benzene ring will appear as distinct signals. The electron-withdrawing nature of the carbonyl group and the chlorine atom will deshield these protons, causing them to resonate downfield. The specific splitting patterns (doublet, doublet of doublets) arise from ortho and meta coupling.

-

Methylene Protons (~4.6 ppm): The two protons on the C-2 carbon, adjacent to the carbonyl group and the ether oxygen, are expected to appear as a singlet. Their chemical shift is significantly downfield due to the influence of the neighboring electron-withdrawing groups.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (C-3) |

| ~ 160 | C-7a |

| ~ 135 | C-6 |

| ~ 128 | C-5 |

| ~ 125 | C-3a |

| ~ 122 | C-4 |

| ~ 112 | C-7 |

| ~ 70 | CH₂ (C-2) |

-

Carbonyl Carbon (~195 ppm): The carbonyl carbon of the lactone is the most deshielded carbon and appears significantly downfield.

-

Aromatic Carbons (112-160 ppm): The six carbons of the benzene ring resonate in this region. The carbon bearing the chlorine atom (C-6) and the carbons attached to the oxygen atoms (C-7a and C-3a) will have characteristic chemical shifts.

-

Methylene Carbon (~70 ppm): The C-2 carbon appears in the aliphatic region, shifted downfield due to the adjacent oxygen and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

IR Data and Interpretation

The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl group and vibrations of the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3100-3000 | Aromatic C-H stretch | Medium |

| ~ 1720-1700 | C=O stretch (lactone) | Strong |

| ~ 1600, 1480 | Aromatic C=C stretch | Medium-Strong |

| ~ 1250 | Aryl-O stretch | Strong |

| ~ 850-800 | C-Cl stretch | Medium |

-

C=O Stretch (~1720-1700 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the carbonyl group in the five-membered lactone ring. Conjugation with the aromatic ring can slightly lower this frequency.[3]

-

Aromatic C-H and C=C Stretches: The absorptions for aromatic C-H stretching appear above 3000 cm⁻¹. The characteristic aromatic C=C stretching vibrations are observed around 1600 and 1480 cm⁻¹.

-

Aryl-O and C-Cl Stretches: A strong band corresponding to the aryl-O-C stretch is expected around 1250 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically between 850 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 168/170 | [C₈H₅ClO₂]⁺˙ | Molecular ion (M⁺˙) with isotopic pattern for Cl |

| 140/142 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 111 | [M - CO - Cl]⁺ | Subsequent loss of chlorine radical |

| 105 | [C₇H₅O]⁺ | Loss of CO and HCl |

-

Molecular Ion (m/z 168/170): The molecular ion peak is expected at m/z 168. Due to the presence of chlorine, a characteristic isotopic peak (M+2) at m/z 170 with an intensity of approximately one-third of the M⁺˙ peak will be observed, confirming the presence of one chlorine atom.

-

Fragmentation Pathway: A primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring, resulting in a fragment ion at m/z 140/142.[4] Subsequent fragmentation can involve the loss of a chlorine radical or hydrogen chloride.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: A simplified fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating confirmation of the structure of this compound. The presented data and interpretations serve as a valuable reference for scientists working with this important chemical intermediate, ensuring its correct identification and facilitating its application in further research and development endeavors.

References

Physicochemical properties and characterization of 6-Chloro-3-Benzofuranone

An In-depth Technical Guide to 6-Chloro-3-Benzofuranone: Physicochemical Properties, Characterization, and Applications

Introduction: The Versatility of a Halogenated Heterocycle

This compound, also known as 6-chloro-1-benzofuran-3-one, is a halogenated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its structure, featuring a fused benzene and furan ring system with a ketone functional group and a strategically placed chlorine atom, imparts a unique combination of stability and reactivity.[1] This makes it an exceptionally valuable building block for creating more complex molecular architectures.[1]

Primarily, this compound serves as a key intermediate in the development of novel pharmaceuticals. Researchers have successfully utilized this scaffold to synthesize compounds with potential anti-inflammatory, analgesic, and anti-cancer properties, highlighting its critical role in drug discovery pipelines.[1][2] Beyond its pharmaceutical applications, its utility extends to materials science as a precursor in the synthesis of specialized dyes and pigments.[1] This guide offers a comprehensive overview of its physicochemical properties, detailed analytical characterization protocols, and its broader applications for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and suitability for various analytical techniques. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3260-78-4 | [1][3][4] |

| Molecular Formula | C₈H₅ClO₂ | [1][3][4] |

| Molecular Weight | 168.58 g/mol | [1][3] |

| Appearance | Light yellow to brown solid powder | [1][3][5] |

| Melting Point | 116 - 125 °C | [1][3][5] |

| Boiling Point | 304.3 ± 42.0 °C (Predicted) | [3][5] |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Purity | Typically ≥98% (by GC) | [1] |

| Storage | Store at 0 - 8 °C or Room Temperature, sealed in a dry, inert atmosphere. | [1][3][5] |

Synthesis and Reactivity

The utility of this compound as a synthetic intermediate stems from its accessible synthesis routes and predictable reactivity.

Illustrative Synthesis Pathway

A common laboratory-scale synthesis involves the cyclization of a substituted benzoic acid derivative. For instance, 2-(carboxymethoxy)-4-chlorobenzoic acid can be treated with acetic anhydride and sodium acetate, then heated. This process facilitates an intramolecular reaction to form the benzofuranone ring system.[3]

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The benzofuranone core is reactive towards both electrophiles and nucleophiles. The chlorine atom on the benzene ring serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The ketone at the 3-position can undergo condensation reactions with aldehydes to form aurone derivatives, a class of compounds with notable biological activities.

Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach combining chromatography and spectroscopy provides a complete analytical profile.

Chromatographic Purity Assessment: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for this compound.

Expertise & Rationale:

-

Column Choice: A C18 (octadecylsilane) column is selected for its versatility and strong retention of moderately nonpolar compounds like benzofuranones through hydrophobic interactions.[6]

-

Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution and separation of the main compound from potential impurities with different polarities.

-

Acidification: Adding a small amount of acid (like formic or phosphoric acid) to the mobile phase suppresses the ionization of any acidic or basic functional groups (including residual silanols on the column), leading to sharper, more symmetrical peaks and improved reproducibility.[6]

Step-by-Step HPLC Protocol:

-

Standard & Sample Preparation:

-

Accurately weigh ~5 mg of this compound standard and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL stock solution.

-

Prepare working standards (e.g., 50 µg/mL) by diluting the stock solution.

-

Prepare unknown samples at a similar concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis Diode Array Detector (DAD) at a wavelength determined by a UV scan (typically 254 nm or λmax).

-

Column Temperature: 30 °C.

-

-

Gradient Elution Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: Hold at 30% B (re-equilibration).

-

-

Data Analysis:

-

Identify the peak for this compound by comparing the retention time with the reference standard.

-

Calculate purity using the area percent method from the chromatogram.

-

Caption: Standard workflow for purity analysis by HPLC.

Orthogonal Confirmation: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique to HPLC for purity analysis and is the method often cited by suppliers.[1] It is particularly suited for volatile and thermally stable compounds.

Expertise & Rationale:

-

Technique Choice: GC-MS provides high-resolution separation (GC) and definitive identification based on mass-to-charge ratio and fragmentation patterns (MS).[7] This dual detection confirms both identity and purity simultaneously.

-

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is robust and provides excellent separation for a wide range of semi-volatile aromatic compounds.[7]

-

Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that creates reproducible and complex fragmentation patterns, which act as a "fingerprint" for the molecule and can be compared against spectral libraries (like NIST) for confident identification.[7]

Step-by-Step GC-MS Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

-

Instrumentation & Conditions:

-

Column: SH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Settings:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the compound peak in the Total Ion Chromatogram (TIC).

-

Analyze the mass spectrum of the peak, confirming the molecular ion ([M]⁺˙ at m/z 168 and the isotopic pattern for one chlorine atom, [M+2]⁺˙ at m/z 170).

-

Compare the fragmentation pattern to a reference spectrum or library for definitive identification.

-

Caption: Workflow for identity and purity confirmation by GC-MS.

Definitive Structural Elucidation: Spectroscopic Methods

A combination of spectroscopic techniques is required for the unambiguous structural confirmation of this compound, especially for newly synthesized batches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, allow for the complete assignment of the structure.

-

Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups. For this compound, the most prominent peak would be a strong absorption band around 1700-1720 cm⁻¹, characteristic of a conjugated ketone (C=O) carbonyl stretch. Other peaks in the aromatic region (1400-1600 cm⁻¹) and C-O stretching region would also be present.

-

Mass Spectrometry (MS): As discussed in the GC-MS section, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Caption: Integrated spectroscopic approach for structural confirmation.

Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[8] this compound leverages this advantage, with the chloro-substituent often enhancing biological activity or modifying metabolic properties.[9]

-

Anti-Cancer Agents: Benzofuran derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cancer progression.[2] this compound serves as a starting point for creating hybrid molecules that can act as potent cytotoxic agents.[2]

-

Anti-Inflammatory Drugs: The compound is a precursor for synthesizing molecules designed to inhibit inflammatory pathways, making it relevant for conditions like arthritis and other inflammatory disorders.[1]

-

Agrochemicals: The reactivity of the benzofuranone ring and the presence of the chlorine atom make it a useful intermediate for developing new pesticides and herbicides.[1]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Stability: The compound is stable under recommended storage conditions but may be sensitive to moisture.[10]

-

Storage: Keep containers tightly closed and store in a dry, cool place as recommended by the supplier (e.g., 0-8 °C or room temperature under an inert atmosphere).[1][3][5]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and powerful tool for chemists in both academic and industrial settings. Its well-defined physicochemical properties, combined with robust and reliable methods for its characterization, provide a solid foundation for its use in synthesis. Its demonstrated value as a scaffold in the development of pharmaceuticals, particularly in oncology and inflammatory diseases, ensures that it will remain a compound of high interest for the foreseeable future. The analytical workflows detailed in this guide provide the necessary framework for ensuring the quality and integrity of this important building block in any research and development program.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-CHLORO-BENZOFURAN-3-ONE | 3260-78-4 [chemicalbook.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. 6-CHLORO-BENZOFURAN-3-ONE CAS#: 3260-78-4 [chemicalbook.com]

- 6. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. sciresjournals.com [sciresjournals.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. capotchem.com [capotchem.com]

Unveiling the Therapeutic Potential of Novel 6-Chloro-3-Benzofuranone Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Benzofuranone Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuranone core is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This privileged structure has garnered significant attention in medicinal chemistry, with derivatives demonstrating potential as anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antioxidant agents. The introduction of a chlorine atom at the 6-position of the benzofuranone ring system creates a unique chemical entity, 6-chloro-3-benzofuranone, which serves as a versatile intermediate for the synthesis of novel derivatives with potentially enhanced or novel biological activities.[3] The electron-withdrawing nature of the chlorine atom can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the potential biological activities of novel this compound derivatives, complete with detailed experimental protocols and insights into their plausible mechanisms of action.

Part 1: Promising Therapeutic Applications of this compound Derivatives

The strategic placement of a chlorine atom on the benzofuranone scaffold opens avenues for developing potent therapeutic agents. Below, we delve into the most promising areas of investigation for novel this compound derivatives.

Anticancer Activity: A New Frontier in Oncological Research

Benzofuran and benzofuranone derivatives have shown significant promise as anticancer agents, with halogenated derivatives often exhibiting enhanced cytotoxicity.[4][5] The this compound scaffold is a valuable starting point for the design of novel cytotoxic agents.[3]

One of the key mechanisms by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be initiated through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis.[4] Furthermore, these compounds may induce cell cycle arrest at different phases, preventing the proliferation of cancer cells.

Caption: Plausible anticancer mechanism of this compound derivatives.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A-549 for lung carcinoma, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

| Derivative | Substitution | Cell Line | IC50 (µM) |

| AN-O-04 | (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | A-549 | 119.32 ± 8.98 |

| AN-O-04 | (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | MCF-7 | 82.18 ± 6.23 |

Table adapted from data on a similar chloro-substituted benzofuranone derivative.[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Benzofuranone derivatives have demonstrated potent anti-inflammatory effects.[7][8] this compound derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents.[3]

The anti-inflammatory activity of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the modulation of key signaling pathways like NF-κB and MAPK.[9]

Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathways.

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[7]

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.

| Derivative | Concentration (µM) | NO Inhibition (%) |

| Compound 1 | 17.3 (IC50) | 50 |

| Compound 4 | 16.5 (IC50) | 50 |

Table adapted from data on similar benzofuran derivatives.[7]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi.[10][11] The inclusion of a chlorine atom in the 6-position can enhance the antimicrobial properties of the benzofuranone scaffold.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Serially dilute the this compound derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Derivative | Microorganism | MIC (µg/mL) |

| Compound 1 | Salmonella typhimurium | 12.5 |

| Compound 1 | Staphylococcus aureus | 12.5 |

| Compound 6 | Penicillium italicum | 12.5 |

Table adapted from data on similar benzofuran derivatives.[7]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases are characterized by progressive loss of neuronal structure and function. Benzofuranone derivatives have shown promise as neuroprotective agents by mitigating excitotoxicity and oxidative stress.[12]

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leads to an influx of calcium ions and subsequent neuronal damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, also contributes significantly to neuronal cell death. This compound derivatives may exert their neuroprotective effects by antagonizing NMDA receptors and scavenging free radicals.[13]

Caption: Neuroprotective mechanism against excitotoxicity and oxidative stress.

This assay evaluates the ability of a compound to protect primary neuronal cells from damage induced by NMDA.[13]

Step-by-Step Methodology:

-

Primary Cortical Neuron Culture: Isolate and culture primary cortical neurons from embryonic rat brains.

-

Compound Treatment: Treat the cultured neurons with various concentrations of the this compound derivative for a specified period.

-

NMDA-Induced Excitotoxicity: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 10 minutes).

-

Cell Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using a suitable method, such as the MTT assay or lactate dehydrogenase (LDH) release assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the NMDA-treated control.

| Derivative | Concentration (µM) | Protection against NMDA-induced excitotoxicity |

| Compound 1f | 30 | Comparable to memantine |

| Compound 1j | 100-300 | Marked anti-excitotoxic effects |

Table adapted from data on similar benzofuran derivatives.[13]

Conclusion and Future Directions

Novel this compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their potential applications span across oncology, inflammation, infectious diseases, and neurodegeneration. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a diverse library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds with optimal potency and selectivity. In vivo studies will be crucial to validate the therapeutic efficacy and safety of these promising molecules. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs.

References

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. mdpi.com [mdpi.com]

- 8. jopcr.com [jopcr.com]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Comprehensive Technical Review of 6-Chloro-3-Benzofuranone and Its Analogs in Modern Drug Discovery

Abstract

The benzofuranone core is a privileged heterocyclic scaffold, consistently demonstrating a remarkable breadth of biological activities. Within this esteemed class of compounds, 6-Chloro-3-Benzofuranone has emerged as a particularly versatile and valuable starting material for the synthesis of novel therapeutic agents. Its unique electronic and structural features, conferred by the chloro-substitution and the reactive carbonyl group, provide a rich platform for chemical modification and the exploration of diverse pharmacological targets. This in-depth technical guide provides a comprehensive literature review of this compound, encompassing its synthesis, chemical reactivity, and the development of its analogs as potent anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Introduction: The Benzofuranone Core in Medicinal Chemistry

Benzofuran and its derivatives are ubiquitous in nature and have long captured the attention of medicinal chemists.[1][2] The fusion of a benzene ring with a furan ring creates a unique bicyclic system with a rich electronic landscape, making it an ideal foundation for the development of bioactive molecules.[3] The introduction of a carbonyl group at the 3-position to form a benzofuran-3(2H)-one, or aurone, further enhances the chemical and biological diversity of this scaffold. These compounds are known to interact with a wide array of biological targets, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[4][5][6]

The strategic placement of a chlorine atom at the 6-position of the benzofuranone core, yielding this compound, significantly influences the molecule's reactivity and pharmacological profile. The electron-withdrawing nature of the chlorine atom can modulate the reactivity of the aromatic ring and the enone system, providing a handle for further functionalization and influencing the binding affinity of its derivatives to target proteins. This guide will delve into the specifics of this important molecule, providing a detailed exploration of its synthesis, reactivity, and the therapeutic potential of its analogs.

I. Synthesis of the this compound Scaffold

The efficient and scalable synthesis of the this compound core is a critical first step in the development of its analogs. While several general methods for benzofuranone synthesis exist, a particularly effective route for this specific molecule involves the intramolecular cyclization of a substituted phenoxyacetic acid derivative.[4][7][8]

Synthetic Pathway: Intramolecular Cyclization

A reliable method for the preparation of this compound proceeds via the intramolecular cyclization of 2-(carboxymethoxy)-4-chlorobenzoic acid.[9] This approach offers a clear and efficient pathway to the desired benzofuranone core.

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(carboxymethoxy)-4-chlorobenzoic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

-

1N Hydrochloric acid

-

Ice-cold water

Procedure:

-

Dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (1 equivalent) in acetic anhydride.

-

Add anhydrous sodium acetate (excess) to the solution.

-

Heat the reaction mixture to 150°C and maintain for 4 hours. The color of the mixture will change to a deep red.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding ice-cold water. A red solid will precipitate.

-

Collect the red solid by filtration and wash thoroughly with water.

-

Suspend the washed solid in 1N HCl and reflux for 2 hours.

-

The desired product, 6-chlorobenzofuran-3(2H)-one, will precipitate as a deep red solid.

-

Isolate the product by filtration, wash well with water, and dry at 40°C.[9]

II. Chemical Reactivity of the this compound Core

The reactivity of this compound is primarily dictated by three key features: the active methylene group at the C2 position, the electrophilic carbonyl group at C3, and the chlorinated benzene ring. These sites provide a multitude of opportunities for chemical modification.

Reactions at the C2-Methylene Position

The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be readily removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of condensation reactions.

The Knoevenagel condensation is a powerful tool for forming new carbon-carbon double bonds.[10][11] this compound can react with aldehydes and ketones in the presence of a weak base to yield 2-substituted-benzylidene-6-chloro-3-benzofuranones.[3][12][13] These "aurone" derivatives are of significant interest due to their diverse biological activities.

Figure 2: General workflow for Knoevenagel condensation.

Similar to the Knoevenagel condensation, the Aldol condensation can also be employed to functionalize the C2 position.[6] This reaction typically involves the formation of a β-hydroxy carbonyl intermediate, which may or may not undergo subsequent dehydration.

Reactions at the C3-Carbonyl Group

The carbonyl group at the C3 position is electrophilic and susceptible to attack by nucleophiles.

The carbonyl group can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride or lithium aluminum hydride. This transformation opens up another avenue for creating a diverse range of analogs with different physicochemical properties.

Grignard reagents are potent nucleophiles that can add to the carbonyl group of this compound to form tertiary alcohols after an acidic workup.[14][15] This reaction is a powerful method for introducing a wide variety of alkyl and aryl substituents at the C3 position.

Reactions on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions.[7][13][15][16][17] The directing effects of the chloro and the ether-like oxygen substituents will influence the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the oxygen atom is also an ortho-, para-director. The interplay of these directing effects, along with steric considerations, will determine the regioselectivity of the substitution.

III. Analogs of this compound and Their Biological Activities

The true value of this compound as a scaffold lies in the diverse and potent biological activities exhibited by its derivatives. A vast body of research has demonstrated the potential of these analogs in various therapeutic areas.[1][6]

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents.[4][5][18] The introduction of various substituents at the C2 position through Knoevenagel condensation has yielded compounds with potent cytotoxic activity against a range of cancer cell lines.

| Compound ID | R Group (at C2) | Cancer Cell Line | Activity (IC50/CTC50) | Reference |

| 5h | (1-methyl-5-nitroimidazol-2-yl)methylene | K1 (multidrug-resistant P. falciparum) | 0.654 nM (IC50) | [19] |

| AN-O-04 | 2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene | A-549 (Lung Carcinoma) | 119.32 ± 8.98 µM (CTC50) | [18] |

| AN-O-04 | 2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene | MCF-7 (Breast Cancer) | 82.18 ± 6.23 µM (CTC50) | [18] |

Antimicrobial Activity

The this compound scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.[8][10][11][20][21][22][23][24][25][26] Its derivatives have demonstrated activity against a spectrum of bacteria and fungi, including drug-resistant strains.

| Compound ID | R Group | Target Organism | Activity (MIC/MIC80) | Reference |

| 10d | (5-nitrothiophen-2-yl)methylene | P. falciparum (3D7 strain) | 1.15 µM (IC50) | [19] |

| Benzofuran analog | 3-methanone with hydroxyl at C6 | S. aureus | 0.78-12.5 µg/mL (MIC80) | [25] |

| Benzofuran analog | 3-methanone with hydroxyl at C6 | E. coli | 0.78-12.5 µg/mL (MIC80) | [25] |

Enzyme Inhibitory Activity

Beyond cytotoxicity, analogs of this compound have been shown to be potent inhibitors of various enzymes, highlighting their potential for targeted therapies.[1][2][5][9][27][28][29][30][31][32][33]

| Enzyme Target | Compound Class | Key Structural Features | Activity (IC50/Ki) | Reference |

| Tyrosinase | Aurones | Hydroxylation at C4, C6, and C4' | Potent inhibition | [1] |

| Kinases (Pim-1, CLK1) | Dibenzofuran derivatives | 1,3-dihydroxy groups | Submicromolar inhibition | [31] |

| Carbonic Anhydrase IX | Benzofuran-based SLC-0111 analogs | Elongated urea spacer | 1.8-8.4 nM (Ki) | [33] |

IV. Future Perspectives and Conclusion

This compound has firmly established itself as a cornerstone scaffold in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide an accessible and adaptable platform for the generation of diverse chemical libraries. The impressive range of biological activities demonstrated by its analogs, from potent anticancer and antimicrobial effects to specific enzyme inhibition, underscores the immense therapeutic potential held within this chemical space.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Analogs: The continued synthesis and evaluation of new derivatives with diverse substitutions at the C2, C3, and aromatic ring positions will undoubtedly uncover novel biological activities.

-

Mechanism of Action Studies: A deeper understanding of how these compounds exert their biological effects at the molecular level will be crucial for their rational design and optimization.

-

Structure-Activity Relationship (SAR) Refinement: The growing body of data on the bioactivity of these analogs will enable the development of more sophisticated SAR models to guide the design of next-generation compounds with improved potency and selectivity.

-

Preclinical and Clinical Development: The most promising candidates will need to be advanced through preclinical and, ultimately, clinical studies to translate their in vitro potential into tangible therapeutic benefits for patients.

V. References

-

Discovery of Benzylidenebenzofuran-3(2 H )-one (Aurones) as Inhibitors of Tyrosinase Derived from Human Melanocytes. Available at: --INVALID-LINK--

-

Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Available at: --INVALID-LINK--

-

2-Arylbenzofuran and tyrosinase inhibitory constituents of Morus notabilis. Available at: --INVALID-LINK--

-

(PDF) Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Available at: --INVALID-LINK--

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available at: --INVALID-LINK--

-

Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Available at: --INVALID-LINK--

-

SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. Available at: --INVALID-LINK--

-

Synthesis and antimicrobial evaluation of new benzofuran derivatives. Available at: --INVALID-LINK--

-

Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: --INVALID-LINK--

-

Novel Benzofuran Inhibitors of Human Mitogen-Activated Protein Kinase phosphatase-1. Available at: --INVALID-LINK--

-

Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. Available at: --INVALID-LINK--

-

Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Available at: --INVALID-LINK--

-

Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Available at: --INVALID-LINK--

-

New Auranofin Analogs with Antibacterial Properties against Burkholderia Clinical Isolates. Available at: --INVALID-LINK--

-

Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Available at: --INVALID-LINK--

-

Electrophilic aromatic substitution. Available at: --INVALID-LINK--

-

Benzofuran derivatives with antifungal activity. Available at: --INVALID-LINK--

-

6-Chloro-Benzofuran-3-one. Available at: --INVALID-LINK--

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: --INVALID-LINK--

-

Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: --INVALID-LINK--

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: --INVALID-LINK--

-

Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. Available at: --INVALID-LINK--

-

6-CHLORO-BENZOFURAN-3-ONE CAS#: 3260-78-4. Available at: --INVALID-LINK--

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available at: --INVALID-LINK--

-

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Available at: --INVALID-LINK--

-

Electrophilic Aromatic Substitution Reactions. Available at: --INVALID-LINK--

-

part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. Available at: --INVALID-LINK--

-

Electrophilic Aromatic Substitutions You Need To Know! Available at: --INVALID-LINK--

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: --INVALID-LINK--

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: --INVALID-LINK--

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available at: --INVALID-LINK--

-

A Facile Synthesis of 2-(Benzofuran-2-yI)-6-chloroquinoline3-carboxylic Acid Derivatives. Available at: --INVALID-LINK--

-

Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. Available at: --INVALID-LINK--

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available at: --INVALID-LINK--

-

Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. Available at: --INVALID-LINK--

-

Intramolecular cyclization of alkoxyaminosugars: access to novel glycosidase inhibitor families. Available at: --INVALID-LINK--

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: --INVALID-LINK--

-

Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. Available at: --INVALID-LINK--

-

Synthetic methods of benzofuran‐3(2H)‐ones. Available at: --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Auranofin Analogs with Antibacterial Properties against Burkholderia Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]

- 12. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione [mdpi.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. ijpsr.com [ijpsr.com]

- 19. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and antimicrobial evaluation of new benzofuran derivatives. | Sigma-Aldrich [merckmillipore.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-3-Benzofuranone: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ketone

6-Chloro-3-Benzofuranone, a halogenated derivative of the benzofuranone core, has emerged as a molecule of significant interest in the realms of synthetic organic chemistry and medicinal chemistry. Its unique structural features and inherent reactivity make it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic profile, reactivity, and its burgeoning role as a key intermediate in the development of novel therapeutic agents and advanced materials.

Core Identification and Physicochemical Properties

Chemical Identity

-

IUPAC Name: 6-chloro-1-benzofuran-3-one

-

CAS Number: 3260-78-4

-

Synonyms: 6-Chloro-3(2H)-benzofuranone, 6-chlorobenzofuran-3(2H)-one

-

Molecular Formula: C₈H₅ClO₂

-

Molecular Weight: 168.58 g/mol

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Light yellow to orange or brown solid | [1][2] |

| Melting Point | 116-125 °C | [2] |

| Boiling Point | 304.3±42.0 °C (Predicted) | |

| Density | 1.428±0.06 g/cm³ (Predicted) | |

| Storage Conditions | Store at 0-8 °C in an inert atmosphere | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the cyclization of 2-(carboxymethoxy)-4-chlorobenzoic acid. This method provides a reliable route to the target molecule in good yield.

Reaction Scheme

A schematic overview of the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (11.5 g, 50 mmol) in acetic anhydride (100 ml).

-

Addition of Reagents: To the solution, add anhydrous sodium acetate (10.0 g, excess).

-

Heating: Heat the reaction mixture to 150 °C and maintain this temperature for 4 hours. The color of the mixture will typically change to a deep red.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench it with ice-cold water. A red solid should precipitate.

-

Initial Isolation: Collect the red solid by filtration and wash it thoroughly with water.

-

Hydrolysis and Final Product Formation: Suspend the washed solid in 1N HCl and reflux the mixture for 2 hours. During this step, 6-chlorobenzofuran-3(2H)-one will precipitate as a deep red solid.

-

Final Isolation and Drying: Isolate the final product by filtration, wash it well with water, and dry it at 40 °C. The product can often be used in subsequent steps without further purification.

This protocol has been adapted from established synthetic methods.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the furanone ring. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns dictated by the substitution on the benzene ring. The methylene protons at the C2 position would appear as a singlet at approximately δ 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon (C3) in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, and the methylene carbon (C2) will appear around δ 70-80 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 168, with a characteristic isotopic pattern (M+2) at m/z 170 due to the presence of the chlorine atom.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the presence of several reactive sites. The carbonyl group, the active methylene group, and the aromatic ring are all amenable to a variety of chemical transformations.

Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions such as reduction to the corresponding alcohol or conversion to an oxime. It can also serve as an electrophilic site for the addition of organometallic reagents.

Reactions at the Active Methylene Group (C2): The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the C2 position. This reactivity is fundamental to the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the chloro and the ether functionalities will influence the position of substitution.

A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a precursor to a multitude of biologically active compounds. Research has demonstrated that derivatives of this scaffold exhibit promising pharmacological properties.

-

Anticancer Activity: Numerous studies have focused on the synthesis of novel benzofuran derivatives with potent anticancer activities. These compounds often target specific pathways involved in cancer cell proliferation and survival. The benzofuranone core provides a rigid framework for the strategic placement of various functional groups to optimize interactions with biological targets.

-

Anti-inflammatory Activity: The benzofuran scaffold is also a common feature in molecules designed as anti-inflammatory agents. Derivatives of this compound have been explored for their ability to modulate inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a pivotal molecule in contemporary chemical synthesis, offering a versatile platform for the construction of complex and biologically relevant compounds. Its straightforward synthesis and multifaceted reactivity have cemented its importance as a key building block for researchers in drug discovery and materials science. As the demand for novel therapeutic agents and functional materials continues to grow, the utility of this compound is poised to expand, paving the way for future innovations.

References

An In-Depth Technical Guide to the Reactivity and Chemical Transformations of the 6-Chloro-3-Benzofuranone Scaffold

Introduction

The benzofuranone core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] The strategic introduction of substituents onto this scaffold allows for the fine-tuning of its physicochemical properties and pharmacological profiles. Among these, the 6-chloro-3-benzofuranone scaffold has emerged as a particularly versatile building block in medicinal chemistry and materials science.[3] The presence of the chloro-substituent and the ketone functionality provides multiple reactive handles for diverse chemical transformations, making it an essential intermediate for constructing complex molecular architectures.[3]

This guide provides an in-depth exploration of the reactivity and key chemical transformations of the this compound core. We will delve into the structural and electronic features that govern its reactivity, detail seminal transformations with mechanistic insights, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

Chapter 1: Structural and Electronic Properties

The reactivity of this compound is dictated by the interplay of its key structural features: the C3-ketone, the adjacent C2-methylene group, and the chlorinated aromatic ring. Understanding the electronic landscape of the molecule is crucial for predicting its behavior in chemical reactions.

The carbonyl group at the C3 position renders the C2 protons acidic, facilitating the formation of an enolate under basic conditions. This enolate is a potent nucleophile, enabling a variety of reactions at the C2 position. The C3 carbon itself is electrophilic and susceptible to attack by nucleophiles. On the aromatic ring, the chlorine atom at the C6 position is an electron-withdrawing group, which can influence the reactivity of the ring, particularly in nucleophilic aromatic substitution reactions.[4][5][6]

Caption: Key reactive sites on the this compound scaffold.

Chapter 2: Key Chemical Transformations

The unique structural features of this compound allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives.

Reactions at the C2 Position: Enolate Chemistry

The acidity of the C2 protons is a cornerstone of the scaffold's reactivity, allowing for a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] In the case of this compound, this reaction is typically carried out with aldehydes or ketones in the presence of a weak base to generate α,β-unsaturated products, often referred to as aurones.[8]

Mechanism Overview: The reaction is initiated by the deprotonation of the C2 position by a mild base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product.[7]

Caption: General workflow for a Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation

-

To a solution of this compound (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq).

-

Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

If necessary, further purify the product by recrystallization or column chromatography.

Transformations at the C6-Chloro Position

The chlorine atom on the aromatic ring serves as a versatile handle for introducing a wide range of substituents through cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][10][11] This reaction is exceptionally useful for the synthesis of biaryl compounds and other conjugated systems.

Mechanism Overview: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the carbonyl group can activate the aromatic ring towards nucleophilic attack, allowing for the displacement of the C6-chloro substituent by various nucleophiles.[4][5][6][12]

Mechanism Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized over the aromatic ring and the carbonyl group. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[4][5]

| Nucleophile | Product | Typical Conditions |

| Amines (R-NH2) | 6-Amino-3-benzofuranones | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxides (R-O⁻) | 6-Alkoxy-3-benzofuranones | Corresponding alcohol as solvent, with a base (e.g., NaH) |

| Thiolates (R-S⁻) | 6-Thioether-3-benzofuranones | Polar aprotic solvent, base (e.g., K2CO3) |

Chapter 3: Applications in Drug Discovery and Materials Science

The versatility of the this compound scaffold has led to its use in the synthesis of compounds with a wide range of biological activities and material properties.

Derivatives of this scaffold have been investigated for their potential as:

-

Anti-inflammatory and Analgesic Agents: The benzofuranone core is present in several compounds with anti-inflammatory properties.[3]

-

Anticancer Agents: Certain substituted benzofuranones have shown promise as potential anticancer drugs.[3]

-

Antimicrobial Agents: The scaffold is a building block for novel compounds with antibacterial and antifungal activities.[1]

-

Dyes and Pigments: The extended conjugation possible through derivatization makes these compounds suitable for applications in materials science as dyes and pigments.[3]

Conclusion

The this compound scaffold is a highly valuable and versatile platform in synthetic chemistry. Its multiple reactive sites allow for a vast array of chemical transformations, enabling the creation of diverse molecular libraries for applications in drug discovery and materials science. A thorough understanding of its reactivity, as outlined in this guide, is paramount for harnessing its full potential in the development of novel and functional molecules.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. chemimpex.com [chemimpex.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. scispace.com [scispace.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Topic: Exploring the Structure-Activity Relationship (SAR) of 6-Chloro-3-Benzofuranone Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 6-chloro-3-benzofuranone scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as a foundational core for a diverse array of biologically active compounds. Its unique structural and electronic properties, conferred by the fused bicyclic system, the reactive ketone at the 3-position, and the influential chloro-substituent at the 6-position, make it a compelling starting point for drug discovery. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives. We will delve into the critical role of this scaffold, key synthetic methodologies, and detailed SAR analyses across various therapeutic areas, including oncology and infectious diseases. By synthesizing data from seminal studies, this guide aims to provide field-proven insights and a robust framework for the rational design of novel therapeutic agents based on this versatile chemical motif.

The this compound Core: A Scaffold of Therapeutic Potential

The benzofuranone ring system, a fusion of a benzene ring and a furanone ring, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1][2] While the 2-benzofuranone isomer is more common, the 3-benzofuranone core offers distinct chemical reactivity and spatial arrangement, providing a unique platform for molecular exploration.

The introduction of a chlorine atom at the 6-position is a strategic choice in medicinal chemistry. Halogens, particularly chlorine, can significantly modulate a molecule's physicochemical properties:

-

Lipophilicity: Enhances membrane permeability and can improve oral bioavailability.

-

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially increasing the compound's half-life.

-

Electronic Effects: As an electron-withdrawing group, it can influence the reactivity of the entire ring system and modulate pKa.

-

Binding Interactions: It can participate in specific halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

Consequently, this compound is not merely a passive molecular skeleton but an active contributor to the pharmacological profile of its derivatives. It is recognized as a versatile building block for creating complex molecules with potential applications as anti-inflammatory, anticancer, and antimalarial agents.[3]

Synthetic Strategies: Building the Core and Its Analogs

The rational exploration of SAR is predicated on the accessible synthesis of a diverse library of analogs. The synthesis of this compound derivatives typically involves building the heterocyclic ring or modifying a pre-formed core.

Core Synthesis: Intramolecular Cyclization

A prevalent strategy for constructing the benzofuranone core is the intramolecular cyclization of a suitably substituted precursor. A classic approach involves the Friedel-Crafts-type cyclization of an α-phenoxycarbonyl compound. This method's success is highly dependent on the substitution pattern of the aromatic ring, which dictates the regioselectivity of the cyclization.[4]

Derivatization at the C2-Position: The Knoevenagel Condensation

With the this compound core in hand, the most common and effective site for introducing chemical diversity is the C2-position. The methylene group at C2 is activated by the adjacent carbonyl group, making it highly susceptible to condensation reactions. The Knoevenagel condensation is the workhorse reaction for this purpose.

This reaction allows for the introduction of a wide array of substituted methylene groups, which is a cornerstone of SAR exploration for this scaffold. The choice of aldehyde or ketone in this reaction directly dictates the substituent introduced at the C2-position, enabling systematic modification.

Experimental Protocol: Synthesis of a (Z)-2-(arylmethylene)-6-chloro-3(2H)-benzofuranone Derivative

This protocol describes a general procedure for the Knoevenagel condensation, a self-validating and robust method for generating C2-substituted derivatives.

Materials:

-

6-Chloro-3(2H)-benzofuranone (1.0 eq)

-

Substituted aromatic aldehyde (1.1 eq)

-

Piperidine (0.2 eq) or another basic catalyst

-

Ethanol or Toluene (as solvent)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 6-chloro-3(2H)-benzofuranone (1.0 eq) and the desired aromatic aldehyde (1.1 eq).

-

Solvent Addition: Add anhydrous ethanol to dissolve the reactants. The choice of solvent can be critical; toluene with a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.

-

Catalyst Addition: Add piperidine (0.2 eq) to the mixture. The base acts as a catalyst to deprotonate the C2-methylene group, initiating the condensation.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (Z)-2-(arylmethylene)-6-chloro-3(2H)-benzofuranone derivative. The stereochemistry of the exocyclic double bond is typically the more thermodynamically stable Z-isomer.

-